Cox-2-IN-22

Description

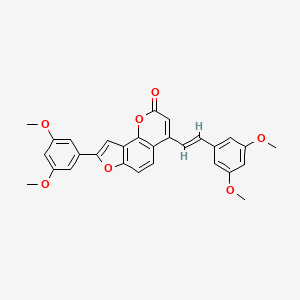

Structure

3D Structure

Properties

Molecular Formula |

C29H24O7 |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

8-(3,5-dimethoxyphenyl)-4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]furo[2,3-h]chromen-2-one |

InChI |

InChI=1S/C29H24O7/c1-31-20-9-17(10-21(14-20)32-2)5-6-18-13-28(30)36-29-24(18)7-8-26-25(29)16-27(35-26)19-11-22(33-3)15-23(12-19)34-4/h5-16H,1-4H3/b6-5+ |

InChI Key |

DXJLEIVEYFLNDY-AATRIKPKSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C2=CC(=O)OC3=C2C=CC4=C3C=C(O4)C5=CC(=CC(=C5)OC)OC)OC |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC(=O)OC3=C2C=CC4=C3C=C(O4)C5=CC(=CC(=C5)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Selective COX-2 Inhibitors

Disclaimer: Information regarding a specific molecule designated "Cox-2-IN-22" is not available in the public domain. This guide provides a comprehensive overview of the mechanism of action for the class of selective Cyclooxygenase-2 (COX-2) inhibitors, leveraging established scientific principles and data from representative molecules in this class.

Introduction to Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions, COX-2 is an inducible enzyme.[1][2] Its expression is upregulated in response to inflammatory stimuli, such as cytokines and growth factors, leading to the production of prostaglandins that mediate pain and inflammation.[3][4]

Selective COX-2 inhibitors are a subclass of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to specifically target the COX-2 enzyme.[5] This selectivity aims to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][3] The therapeutic rationale for developing selective COX-2 inhibitors lies in their ability to uncouple the anti-inflammatory effects from the disruption of essential physiological processes maintained by COX-1.

Core Mechanism of Action

The fundamental mechanism of action for selective COX-2 inhibitors involves the competitive inhibition of the COX-2 enzyme's active site. This prevents the binding of its primary substrate, arachidonic acid (AA).

Arachidonic acid is released from the cell membrane's phospholipids by the action of phospholipase A2.[6] Once released, it can be metabolized by either the COX or the lipoxygenase (LOX) pathways. The COX pathway, which is the target of these inhibitors, involves a two-step process catalyzed by the COX enzyme:

-

Cyclooxygenase Reaction: The enzyme catalyzes the addition of two molecules of oxygen to arachidonic acid, forming an unstable intermediate called prostaglandin G2 (PGG2).[4]

-

Peroxidase Reaction: The same enzyme then reduces the hydroperoxy group of PGG2 to a hydroxyl group, forming prostaglandin H2 (PGH2).[4]

PGH2 is a pivotal precursor that is subsequently converted into various biologically active prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), by tissue-specific isomerases and synthases.[4][6] By blocking the initial cyclooxygenase step, COX-2 inhibitors prevent the formation of PGH2 and, consequently, all downstream pro-inflammatory prostanoids.

The selectivity of these inhibitors for COX-2 over COX-1 is attributed to structural differences in the active sites of the two isoforms. The active site of COX-2 is slightly larger and has a side pocket that can accommodate the bulkier structures of selective inhibitors, a feature absent in the COX-1 active site.[3]

Key Signaling Pathways in COX-2 Mediated Inflammation

The induction and action of COX-2 are integrated into complex signaling networks. Below are diagrams illustrating the upstream regulation of COX-2 expression and the downstream effects of its products.

Caption: Upstream signaling pathways leading to the induction of COX-2 expression.

Caption: Downstream effects of COX-2 and the point of intervention for selective inhibitors.

Quantitative Data for Representative COX-2 Inhibitors

The potency and selectivity of COX-2 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2. The table below summarizes data for some well-known selective COX-2 inhibitors.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |

| Celecoxib | >10 | 0.052 - 0.39 | >179.4 - >222 | [2][7][8] |

| Rofecoxib | >10 | 0.018 | >555 | [7] |

| Etoricoxib | 1.0 - 10 | 0.005 - 0.01 | 100 - 200 | [7] |

| Valdecoxib | >10 | 0.005 | >2000 | [7] |

| Compound 12 | 39.41 | 0.22 | 179.18 | [7] |

| Compound 14 | >10 | 0.054 | 214.8 | [2] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The characterization of selective COX-2 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

This assay is a widely used method to assess the COX-1/COX-2 inhibitory activity of compounds in a physiologically relevant matrix.[7][9]

Objective: To determine the IC50 values for COX-1 and COX-2 inhibition.

Methodology:

-

COX-1 Activity Measurement:

-

Heparinized human whole blood is incubated with the test compound at various concentrations.

-

COX-1 is activated by allowing the blood to clot, which stimulates platelet thromboxane B2 (TXB2), a stable metabolite of the COX-1 product TXA2.

-

The concentration of TXB2 is measured using an enzyme immunoassay (EIA) or LC-MS/MS.

-

-

COX-2 Activity Measurement:

-

Heparinized human whole blood is incubated with lipopolysaccharide (LPS) for 24 hours to induce COX-2 expression in monocytes.

-

The test compound is then added at various concentrations.

-

The production of PGE2, a primary product of COX-2 in this system, is measured by EIA or LC-MS/MS.

-

-

Data Analysis:

-

The percentage of inhibition at each compound concentration is calculated relative to a vehicle control.

-

IC50 values are determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

-

Caption: Experimental workflow for the Human Whole Blood Assay (hWBA).

This is a classic animal model for evaluating the anti-inflammatory activity of compounds.

Objective: To assess the in vivo anti-inflammatory efficacy of a test compound.

Methodology:

-

Animal Model: Typically performed in rats or mice.

-

Compound Administration: The test compound or vehicle is administered orally or via another relevant route.

-

Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (an irritant) is made into the hind paw of the animal.

-

Measurement of Edema: The volume of the paw is measured at various time points post-carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the compound-treated group to the vehicle-treated group.

Conclusion

Selective COX-2 inhibitors operate by competitively blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins at the level of the COX-2 enzyme. Their selectivity is a key structural and functional feature designed to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The induction of COX-2 is tightly regulated by pro-inflammatory signaling pathways, and its products play a significant role in mediating pain, inflammation, and fever. The development and characterization of these inhibitors rely on a suite of in vitro and in vivo assays to establish their potency, selectivity, and therapeutic efficacy. While clinically effective, the long-term use of some selective COX-2 inhibitors has been associated with cardiovascular risks, underscoring the complex physiological roles of COX-2-derived prostanoids like prostacyclin in maintaining vascular homeostasis.[1][5] Future research continues to focus on developing novel inhibitors with improved safety profiles.

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 4. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease [frontiersin.org]

- 7. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Synthesis of Novel Selective COX-2 Inhibitors: A Technical Overview

Disclaimer: No publicly available scientific literature or database mentions a compound specifically designated as "Cox-2-IN-22". This technical guide, therefore, provides an in-depth overview of the discovery and synthesis of a representative class of recently developed, potent, and selective cyclooxygenase-2 (COX-2) inhibitors to illustrate the current state of research in this field. The data and protocols presented are based on contemporary findings in medicinal chemistry.

Introduction: The Rationale for Selective COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1] Two primary isoforms of this enzyme have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining and regulating kidney function. In contrast, COX-2 is typically undetectable in most tissues and is induced by inflammatory stimuli.

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) are non-selective, inhibiting both COX-1 and COX-2. While their therapeutic effects are derived from the inhibition of COX-2, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal issues. This understanding led to the development of selective COX-2 inhibitors, often referred to as "coxibs," which aim to provide the anti-inflammatory and analgesic benefits of NSAIDs while minimizing gastrointestinal toxicity.[2] The discovery of new generations of selective COX-2 inhibitors continues to be an active area of research to identify compounds with improved efficacy and safety profiles.[3]

The COX-2 Signaling Pathway

The inflammatory cascade initiated by the upregulation of COX-2 is a complex process. The following diagram illustrates the key steps in the COX-2 signaling pathway, from the release of arachidonic acid to the downstream effects of prostaglandin E2 (PGE2), a major product of COX-2 activity.

Caption: The COX-2 signaling cascade.

Discovery and Evaluation Workflow for Novel COX-2 Inhibitors

The identification of new selective COX-2 inhibitors follows a structured discovery and development process. This workflow, from initial design to preclinical evaluation, is outlined in the diagram below.

Caption: Drug discovery and evaluation workflow.

Synthesis of Novel Thiazolylhydrazine-Methyl Sulfonyl COX-2 Inhibitors

Recent research has explored various heterocyclic scaffolds to identify novel and potent selective COX-2 inhibitors. One such promising class of compounds is the thiazolylhydrazine-methyl sulfonyl derivatives.[1] The general synthetic scheme for these compounds is presented below, followed by a detailed experimental protocol for a representative compound.

General Synthetic Scheme

The synthesis of the target compounds generally involves a multi-step process, starting from commercially available materials. A key step is the formation of a thiazole ring, followed by coupling with a hydrazine derivative and subsequent reactions to introduce the desired substituents.

Experimental Protocol: Synthesis of a Representative Thiazolylhydrazine-Methyl Sulfonyl Derivative

The following protocol is adapted from the published synthesis of a potent and selective COX-2 inhibitor.[1]

Step 1: Synthesis of the Thiazole Intermediate

-

A mixture of the appropriate substituted acetophenone (10 mmol) and thiourea (12 mmol) in ethanol (50 mL) is prepared.

-

Iodine (10 mmol) is added portion-wise to the stirred mixture.

-

The reaction mixture is refluxed for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.

-

The residue is treated with a saturated solution of sodium thiosulfate to remove excess iodine.

-

The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the thiazole intermediate.

Step 2: Synthesis of the Hydrazine Intermediate

-

To a solution of 4-(methylsulfonyl)aniline (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL), a solution of sodium nitrite (11 mmol) in water (5 mL) is added dropwise at 0-5 °C.

-

The resulting diazonium salt solution is then added to a solution of stannous chloride dihydrate (30 mmol) in concentrated hydrochloric acid (10 mL) at 0-5 °C.

-

The mixture is stirred for 1 hour at this temperature, and the precipitated hydrazine hydrochloride is filtered, washed with a small amount of cold water, and dried.

Step 3: Synthesis of the Final Compound

-

The thiazole intermediate (5 mmol) and the hydrazine intermediate (5.5 mmol) are dissolved in glacial acetic acid (20 mL).

-

The mixture is heated at reflux for 8-10 hours, with monitoring by TLC.

-

Upon completion, the reaction mixture is cooled and poured into ice-water.

-

The precipitated solid is filtered, washed with water, and purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the final product.

-

The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[1]

Biological Evaluation: In Vitro COX-1/COX-2 Inhibition Assays

The biological activity of newly synthesized compounds is typically evaluated through in vitro assays to determine their potency and selectivity for COX-1 and COX-2.

Quantitative Data

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of representative thiazolylhydrazine-methyl sulfonyl derivatives, with celecoxib and nimesulide as reference compounds.[1]

| Compound | R | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |

| 3a | 3-OH | >100 | 0.140 ± 0.006 | >714 |

| 3e | 4-F | >100 | 0.231 ± 0.011 | >432 |

| 3f | 4-Cl | >100 | 0.243 ± 0.013 | >411 |

| 3g | 4-Br | >100 | 0.225 ± 0.010 | >444 |

| 3i | 4-CH₃ | >100 | 0.218 ± 0.009 | >458 |

| 3j | 4-OCH₃ | >100 | 0.237 ± 0.012 | >421 |

| Celecoxib | - | 4.432 ± 0.210 | 0.132 ± 0.005 | 33.57 |

| Nimesulide | - | 13.12 ± 0.650 | 1.684 ± 0.079 | 7.79 |

IC₅₀ values are presented as the mean ± standard error of the mean (SEM).

Experimental Protocol: Fluorometric In Vitro COX-1/COX-2 Inhibition Assay

The following is a general protocol for a fluorometric assay to determine the COX inhibitory activity of test compounds.[1]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Test compounds dissolved in DMSO

-

Reference inhibitors (e.g., celecoxib, SC-560 for COX-1)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the desired concentration in the assay buffer.

-

Reaction Mixture Preparation: In each well of the 96-well plate, the following are added:

-

Assay buffer

-

Heme cofactor

-

Fluorometric probe

-

-

Inhibitor Addition:

-

For test wells, the desired concentration of the test compound in DMSO is added.

-

For control wells (100% activity), an equivalent volume of DMSO is added.

-

For background wells, a known inhibitor is added to completely inhibit the enzyme.

-

-

Enzyme Addition and Pre-incubation: The diluted COX-1 or COX-2 enzyme is added to the wells. The plate is then incubated at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

-

Reaction Initiation: The reaction is initiated by adding the arachidonic acid substrate to all wells.

-

Measurement: The fluorescence is measured kinetically over a period of time (e.g., 5-10 minutes) using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis:

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the control (DMSO) wells.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.[1]

-

Conclusion

The ongoing quest for safer and more effective anti-inflammatory and analgesic agents continues to drive the discovery of novel selective COX-2 inhibitors. The development of compounds with diverse chemical scaffolds, such as the thiazolylhydrazine-methyl sulfonyl derivatives highlighted here, demonstrates the progress in medicinal chemistry towards optimizing potency and selectivity. The combination of rational drug design, efficient synthetic methodologies, and robust biological evaluation workflows is crucial for the identification of promising new therapeutic candidates. While "this compound" remains an unknown entity, the principles and techniques described in this guide provide a comprehensive overview of the current approaches to discovering the next generation of selective COX-2 inhibitors.

References

- 1. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cox-2-IN-22 (COX-2 Inhibitor II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the selective cyclooxygenase-2 (COX-2) inhibitor, commonly referred to as Cox-2-IN-22 and cataloged as COX-2 Inhibitor II. This document details its chemical identity, physicochemical and pharmacological properties, and its mechanism of action. Furthermore, it outlines experimental protocols for its synthesis and the evaluation of its inhibitory effects. Signaling pathways associated with COX-2 inhibition are also discussed and visualized.

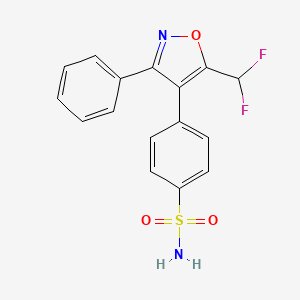

Chemical Structure and Properties

COX-2 Inhibitor II, with the IUPAC name 4-[5-(difluoromethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide, is a potent and highly selective inhibitor of the COX-2 enzyme.[1] Its chemical structure and key identifying information are summarized below.

Chemical Structure:

Image Source: PubChem CID 10291510

Table 1: Chemical Identifiers and Properties of COX-2 Inhibitor II

| Property | Value | Reference |

| IUPAC Name | 4-[5-(difluoromethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide | [2] |

| CAS Number | 181696-33-3 | [1][2] |

| Molecular Formula | C₁₆H₁₂F₂N₂O₃S | [2] |

| Molecular Weight | 350.3 g/mol | [2] |

| Synonyms | SC-791, 4-[(5-Difluoromethyl-3-phenyl)-4-isoxazolyl]benzenesulfonamide | [1] |

Table 2: Physicochemical Properties of COX-2 Inhibitor II

| Property | Value | Reference |

| Appearance | Off-white solid | [1] |

| Purity | ≥98% by HPLC | [1] |

| Solubility | Poorly soluble in water. Soluble in organic solvents like ethanol, and PEG 400. | [3] |

| Cell Permeability | Cell-permeable | [1] |

| Storage | Store at +2°C to +8°C, protect from light. Stock solutions can be stored at -20°C for up to 3 months. | [1] |

Pharmacological Properties and Mechanism of Action

COX-2 Inhibitor II is a highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Its potent inhibitory activity against COX-2, with significantly less effect on the COX-1 isoform, makes it a valuable tool for studying the specific roles of COX-2 in various physiological and pathological processes.

Table 3: Pharmacological Data for COX-2 Inhibitor II

| Parameter | Value | Species | Reference |

| IC₅₀ (COX-2) | 4 nM | Human | [1] |

| IC₅₀ (COX-1) | 114 µM | Human | [1] |

| Selectivity Index (COX-1/COX-2) | 28,500 | Human | Calculated from[1] |

The mechanism of action of COX-2 inhibitors involves the blockage of the cyclooxygenase active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandin H₂, a precursor for various pro-inflammatory prostaglandins. By selectively inhibiting COX-2, which is primarily upregulated during inflammation, these inhibitors can reduce pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[4]

Experimental Protocols

Synthesis of 4-[5-(difluoromethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide

In Vitro COX-2 Inhibition Assay (Fluorometric)

The following is a generalized protocol for determining the IC₅₀ of a potential COX-2 inhibitor, adapted from commercially available kits.

Materials:

-

COX-2 Human Recombinant Enzyme

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

NaOH

-

COX-2 Inhibitor II (Test Compound)

-

Celecoxib (Positive Control)

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute the lyophilized human recombinant COX-2 enzyme in sterile ddH₂O and keep on ice.

-

Prepare a 10X working solution of the test compound and the positive control (Celecoxib) in COX Assay Buffer.

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

-

Assay Protocol:

-

To a 96-well plate, add the appropriate volume of the test compound dilutions, positive control, and a solvent control.

-

Add the reaction mix to all wells.

-

Initiate the reaction by adding a diluted solution of arachidonic acid/NaOH to all wells simultaneously using a multi-channel pipette.

-

-

Measurement:

-

Immediately measure the fluorescence in kinetic mode at an excitation/emission of 535/587 nm for 5-10 minutes at 25°C.

-

Calculate the rate of the reaction from the linear portion of the kinetic curve.

-

-

Data Analysis:

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.[7]

-

Prostaglandin E₂ (PGE₂) Production Assay

This assay measures the downstream effect of COX-2 inhibition on the production of PGE₂ in stimulated cells.

Materials:

-

RAW 264.7 mouse macrophage cells

-

Lipopolysaccharide (LPS)

-

COX-2 Inhibitor II (Test Compound)

-

Cell culture medium and supplements

-

PGE₂ ELISA kit

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of COX-2 Inhibitor II for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE₂ production.

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

PGE₂ Measurement:

-

Measure the concentration of PGE₂ in the supernatant using a commercial PGE₂ ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE₂ production for each concentration of the inhibitor.

-

Determine the IC₅₀ value for the inhibition of PGE₂ production.[8]

-

Signaling Pathways

COX-2 is a key enzyme in the inflammatory cascade. Its inhibition by compounds like COX-2 Inhibitor II has significant downstream effects on various signaling pathways. The primary pathway affected is the synthesis of prostaglandins from arachidonic acid.

Caption: Prostaglandin Synthesis Pathway and Inhibition by COX-2 Inhibitor II.

Inhibition of COX-2 can also indirectly affect other signaling pathways that are regulated by prostaglandins, such as those involving NF-κB. Prostaglandins can modulate the activity of the NF-κB pathway, which is a critical regulator of genes involved in inflammation and immunity.

Caption: Experimental Workflow for Characterizing COX-2 Inhibitors.

Conclusion

COX-2 Inhibitor II is a potent and highly selective inhibitor of the COX-2 enzyme, making it an invaluable research tool for investigating the roles of COX-2 in health and disease. Its well-defined chemical structure and pharmacological properties, coupled with established experimental protocols for its evaluation, provide a solid foundation for its use in drug discovery and development. Further studies on its pharmacokinetic profile and in vivo efficacy are warranted to fully elucidate its therapeutic potential.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. COX-2 Inhibitor II | C16H12F2N2O3S | CID 10291510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. abcam.com [abcam.com]

- 8. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of a Novel Selective COX-2 Inhibitor: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of a representative selective cyclooxygenase-2 (COX-2) inhibitor, herein referred to as Cmpd-X . This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-inflammatory agents. The methodologies and data presentation formats are based on established practices in the field.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the biosynthetic pathway of prostanoids, which include prostaglandins and thromboxanes.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.[2] COX-1 is constitutively expressed in many tissues and is responsible for housekeeping functions such as maintaining the integrity of the gastrointestinal lining.[3] In contrast, the expression of COX-2 is typically induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[3][4] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][5]

This guide details the in vitro assays performed to determine the potency, selectivity, and cellular activity of Cmpd-X, a novel compound designed as a selective COX-2 inhibitor.

Potency and Selectivity Assessment

The primary evaluation of a potential COX-2 inhibitor involves determining its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. The ratio of these IC50 values provides the selectivity index (SI), a key indicator of the compound's preference for inhibiting COX-2.

In Vitro Enzyme Inhibition Assay

Objective: To determine the IC50 values of Cmpd-X against purified COX-1 and COX-2 enzymes.

Data Summary:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |

| Cmpd-X | 15.5 | 0.45 | 34.4 |

| Celecoxib (Reference) | 13.02 | 0.49 | 26.57[6] |

Experimental Protocol:

The inhibitory activity of Cmpd-X against ovine COX-1 and COX-2 was determined using a fluorometric inhibitor screening assay kit.[7] The assay was performed in a 96-well plate format. The reaction mixture contained a COX assay buffer, a cofactor working solution, a COX probe solution, and either recombinant COX-1 or COX-2 enzyme.[7] The test compound, Cmpd-X, was dissolved in DMSO and added to the wells at various concentrations. The reaction was initiated by the addition of arachidonic acid.[7] Fluorescence was monitored kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[7] The IC50 values were calculated from the concentration-response curves.

Human Whole Blood Assay

Objective: To evaluate the potency and selectivity of Cmpd-X in a more physiologically relevant ex vivo system that accounts for protein binding and cell penetration.[8][9]

Data Summary:

| Compound | COX-1 (Thromboxane B2 production) IC50 (µM) | COX-2 (PGE2 production) IC50 (µM) | Selectivity Index (SI) |

| Cmpd-X | 18.2 | 0.58 | 31.4 |

| Rofecoxib (Reference) | 19.0 | 0.53 | 35.8 |

Experimental Protocol:

For the COX-1 assay, fresh human blood was incubated with various concentrations of Cmpd-X. Clotting was allowed to proceed, which stimulates platelet COX-1 to produce thromboxane A2, measured as its stable metabolite thromboxane B2 (TXB2) by ELISA.

For the COX-2 assay, lipopolysaccharide (LPS) was added to the blood samples to induce COX-2 expression in monocytes. After an incubation period, the production of prostaglandin E2 (PGE2) was measured by ELISA. The IC50 values were determined by analyzing the dose-dependent inhibition of TXB2 and PGE2 formation.

Cellular Activity Assessment

To confirm that the enzymatic inhibition translates to cellular effects, the impact of Cmpd-X on prostaglandin production in a cellular context was evaluated.

Inhibition of PGE2 Production in Macrophage Cells

Objective: To assess the ability of Cmpd-X to inhibit the production of the pro-inflammatory mediator PGE2 in a cell-based assay.

Data Summary:

| Compound | PGE2 Inhibition IC50 (µM) in LPS-stimulated RAW 264.7 cells |

| Cmpd-X | 0.62 |

| Celecoxib (Reference) | 0.89[10] |

Experimental Protocol:

RAW 264.7 macrophage cells were seeded in 24-well plates and cultured overnight. The cells were then pre-incubated with varying concentrations of Cmpd-X for 1 hour before being stimulated with LPS (1 µg/mL) to induce COX-2 expression and subsequent PGE2 production.[4] After 24 hours of stimulation, the cell culture supernatant was collected, and the concentration of PGE2 was quantified using a competitive ELISA kit. The IC50 value was calculated from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathway and the experimental process aid in understanding the mechanism of action and the characterization workflow.

Caption: Arachidonic acid cascade and the role of COX-1 and COX-2.

Caption: Workflow for the in vitro characterization of a COX-2 inhibitor.

Conclusion

The in vitro characterization of Cmpd-X demonstrates its profile as a potent and selective COX-2 inhibitor. The compound exhibits strong inhibition of the COX-2 enzyme with a favorable selectivity index over COX-1, both in purified enzyme and human whole blood assays. Furthermore, this activity translates to a cellular context, as evidenced by the effective inhibition of PGE2 production in LPS-stimulated macrophages. These findings support the potential of Cmpd-X as a promising candidate for further preclinical development as a novel anti-inflammatory agent.

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 10. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Studies of a Novel COX-2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide outlines the preliminary cytotoxicity assessment of a novel Cyclooxygenase-2 (COX-2) inhibitor, referred to herein as Cox-2-IN-22 . As specific data for a compound with this designation is not publicly available, this document utilizes representative data and methodologies from published studies on other selective COX-2 inhibitors, such as celecoxib and its analogues, to provide a comprehensive and illustrative technical overview.

Introduction

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] Its overexpression has been implicated in the pathogenesis of various cancers, contributing to tumor growth, proliferation, and angiogenesis.[2][3] Consequently, selective COX-2 inhibitors are being investigated as potential anti-cancer agents.[2][4] This document provides a technical guide to the preliminary in vitro cytotoxicity studies of a representative novel COX-2 inhibitor, detailing its effects on cancer cell viability and the underlying apoptotic mechanisms.

Quantitative Cytotoxicity Data

The cytotoxic effects of representative COX-2 inhibitors were evaluated against a panel of human cancer cell lines, including COX-2 positive lines (HeLa, HT-29, MDA-MB-231) and a COX-2 negative line (A-2780-s).[4] The half-maximal inhibitory concentration (IC50), a measure of compound potency, was determined using the MTT assay after 72 hours of exposure.

Table 1: IC50 Values of Representative COX-2 Inhibitors Against Various Cancer Cell Lines.

| Compound | HeLa (Cervical Cancer) | HT-29 (Colon Cancer) | MDA-MB-231 (Breast Cancer) | A-2780-s (Ovarian Cancer) |

| Celecoxib | 37.2 µM[5] | > 100 µM[6] | 25.2 µM[7] | > 100 µM[4] |

| Compound E (Celecoxib Analogue) | < 1 µM[4] | < 1 µM[4] | < 1 µM[4] | > 100 µM[4] |

| Compound G (Celecoxib Analogue) | < 1 µM[4] | < 1 µM[4] | < 1 µM[4] | > 100 µM[4] |

Data is synthesized from multiple sources for illustrative purposes.[4][5][6][7] As shown, the celecoxib analogues (Compounds E and G) demonstrated potent cytotoxic effects against the COX-2 positive cell lines.[4] The limited effect on the COX-2 negative cell line (A-2780-s) suggests that the cytotoxic activity is primarily mediated through COX-2 inhibition.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells (e.g., HeLa, HT-29, MDA-MB-231) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.001, 0.01, 0.1, 1 mM).[4] Include a vehicle control (e.g., 1% DMSO) and a positive control (e.g., 0.1 mM Doxorubicin).[4]

-

Incubation: Incubate the plates for 72 hours under the same conditions.[8]

-

MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate at 37°C for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell survival relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Apoptosis (DNA Fragmentation) Assay

DNA fragmentation is a hallmark of apoptosis. This assay visualizes the characteristic ladder pattern of internucleosomal DNA cleavage on an agarose gel.

Protocol:

-

Cell Treatment: Seed cells (e.g., 2 x 10⁶ HeLa cells) in 6-well plates, allow them to adhere for 24 hours, and then treat with the test compound at a specified concentration (e.g., 0.001 mM).[4]

-

Cell Lysis: Harvest the cells and lyse them in a detergent buffer (e.g., 10 mM Tris pH 7.4, 5 mM EDTA, 0.2% Triton X-100).

-

DNA Precipitation: Precipitate the DNA from the lysate using ethanol and sodium acetate and incubate at -80°C for 1 hour.

-

DNA Purification: Centrifuge to pellet the DNA. Treat the pellet with RNase A to remove RNA, followed by Proteinase K to digest proteins.

-

DNA Extraction: Perform a phenol/chloroform/isoamyl alcohol extraction to purify the DNA.

-

Gel Electrophoresis: Resuspend the final DNA pellet in a loading buffer. Separate the DNA fragments on a 2% agarose gel containing ethidium bromide.

-

Visualization: Visualize the DNA fragments under UV transillumination. An apoptotic sample will show a characteristic "ladder" of DNA fragments in multiples of approximately 200 base pairs.

Visualization of Pathways and Workflows

COX-2 Inhibitor Induced Apoptosis Signaling Pathway

COX-2 inhibitors can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, culminating in the activation of executioner caspases.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the logical flow of experiments for evaluating the preliminary cytotoxicity of a novel compound.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Celecoxib inhibits NLRP1 inflammasome pathway in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT (Assay protocol [protocols.io]

Technical Guide: The Role of Cyclooxygenase-2 (COX-2) Inhibitors in Inflammation and Pain Pathways

Disclaimer: Information regarding a specific compound designated "Cox-2-IN-22" is not available in the public domain or scientific literature. This guide will, therefore, focus on the established principles of selective COX-2 inhibitors, using data from well-characterized molecules like Celecoxib and Etoricoxib to illustrate the core concepts, experimental evaluation, and mechanisms of action relevant to this class of compounds.

Introduction: The COX-2 Target in Inflammation and Pain

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous pathologies, including arthritis and cardiovascular disease. Pain is a primary symptom of inflammation, largely mediated by the production of lipid signaling molecules called prostaglandins (PGs).[1][2] The synthesis of prostaglandins from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes.[3][4]

Two primary isoforms of this enzyme exist:

-

COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions such as protecting the gastrointestinal lining and maintaining kidney function.[5][6]

-

COX-2: An inducible enzyme, typically not detected in most tissues, whose expression is rapidly upregulated by proinflammatory stimuli like cytokines and growth factors.[7][8] This induction leads to a surge in prostaglandin production at sites of inflammation, driving pain and swelling.[2][7]

The discovery of the inducible COX-2 isoform led to the development of selective COX-2 inhibitors (coxibs). These agents are designed to specifically block the production of pro-inflammatory prostaglandins by inhibiting COX-2, while sparing the protective functions of COX-1, thereby aiming for a better gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[7][9]

Core Mechanism: The Arachidonic Acid Cascade and COX-2 Inhibition

The canonical pathway begins when cellular injury or inflammatory signals activate phospholipase A2, which liberates arachidonic acid (AA) from membrane phospholipids.[7] AA is then available as a substrate for both COX-1 and COX-2. Both enzymes convert AA into the unstable intermediate Prostaglandin H2 (PGH2).[10] PGH2 is then rapidly converted by various tissue-specific synthases into biologically active prostanoids, including Prostaglandin E2 (PGE2), which is a potent mediator of inflammation and pain.[2][7]

Selective COX-2 inhibitors possess structural features that allow them to bind preferentially to the active site of the COX-2 enzyme, blocking its ability to convert arachidonic acid. This selective inhibition reduces the synthesis of prostaglandins like PGE2 at inflammatory sites, thereby mitigating inflammation and alleviating pain.[8]

The Role of COX-2 in Central Pain Sensitization

Beyond its role in peripheral inflammation, COX-2 is also critically involved in central nervous system (CNS) pain pathways.[11][12] Peripheral tissue injury and inflammation lead to a dramatic upregulation of COX-2 expression in the spinal cord and brain.[12][13] This central COX-2 induction generates prostaglandins (notably PGE2) within the CNS, which enhances the release of neurotransmitters and increases the excitability of neurons in pain pathways.[12][13] This process, known as central sensitization, contributes to hyperalgesia (an increased response to a painful stimulus) and allodynia (pain in response to a normally non-painful stimulus). By acting on COX-2 within the CNS, selective inhibitors can modulate these central pain processes, a key component of their analgesic efficacy.[11][14]

Preclinical and Clinical Data Presentation

The efficacy and selectivity of COX-2 inhibitors are quantified through various in vitro and in vivo assays. Key parameters include the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 and the selectivity index (SI), which is the ratio of COX-1 IC50 to COX-2 IC50. A higher SI indicates greater selectivity for COX-2.

Table 1: In Vitro Selectivity of Various COX Inhibitors

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Celecoxib | 16 ± 12.5 | 0.54 ± 0.07 | ~30 | [15] |

| Valdecoxib | 40 ± 3.90 | 0.65 ± 0.06 | ~61.5 | [15] |

| Lumiracoxib | Data varies by assay | Data varies by assay | Reported as the most selective in vitro | [15] |

| Etoricoxib | Data varies by assay | Data varies by assay | Slightly improved selectivity over Rofecoxib | [15] |

| Ibuprofen | Data varies by assay | Data varies by assay | Non-selective |[1] |

Note: IC50 values can vary significantly depending on the assay system used (e.g., purified enzyme vs. whole blood assays).[6]

Table 2: Pharmacokinetic Properties of Marketed Coxibs

| Compound | Bioavailability | Elimination Half-life (hours) | Primary Metabolism | Reference |

|---|---|---|---|---|

| Celecoxib | 20-40% | 11 - 16 | CYP2C9 | [16] |

| Etoricoxib | ~100% | 19 - 32 | CYP3A4 | [16] |

| Lumiracoxib | ~74% | 5 - 8 | CYP2C9 |[16] |

Experimental Protocols for Evaluation

The characterization of a novel COX-2 inhibitor involves a standardized workflow of in vitro and in vivo experiments to determine its potency, selectivity, efficacy, and safety profile.

Key Experimental Methodologies

5.1.1 In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood Assay)

The human whole blood assay (WBA) is a robust method for assessing the inhibitory activity and selectivity of compounds in a physiologically relevant ex vivo system.[17]

-

Objective: To determine the IC50 values for a test compound against COX-1 and COX-2.

-

Protocol Outline:

-

COX-1 Activity Measurement:

-

Fresh heparinized human blood is aliquoted and incubated with various concentrations of the test compound.

-

Spontaneous blood coagulation is allowed to proceed, which stimulates platelet COX-1 to produce Thromboxane B2 (TXB2), a stable metabolite of Thromboxane A2.

-

After incubation, plasma is collected.

-

TXB2 levels are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). The IC50 is calculated based on the inhibition of TXB2 production.

-

-

COX-2 Activity Measurement:

-

Fresh heparinized human blood is aliquoted and incubated with various concentrations of the test compound.

-

Lipopolysaccharide (LPS) is added to the blood to induce the expression and activity of COX-2 in monocytes.

-

After an overnight incubation, plasma is collected.[17]

-

The levels of PGE2, the primary product of COX-2 activity, are quantified by ELISA. The IC50 is calculated based on the inhibition of PGE2 production.

-

-

-

Data Analysis: The ratio of the IC50 for COX-1 (TXB2 inhibition) to the IC50 for COX-2 (PGE2 inhibition) provides the selectivity index.

5.1.2 In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Rat Paw Edema)

This is a classic and widely used animal model to evaluate the acute anti-inflammatory activity of new compounds.[1]

-

Objective: To assess the in vivo efficacy of a test compound in reducing acute inflammation.

-

Protocol Outline:

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Compound Administration: Rats are divided into groups and administered the test compound (e.g., orally or intraperitoneally) or a vehicle control. A positive control group (e.g., receiving Indomethacin or Celecoxib) is also included.

-

Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw to induce localized inflammation and edema.

-

Edema Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema for each compound-treated group is calculated relative to the vehicle control group. Efficacy is often reported as the dose required to achieve 50% inhibition of edema (ED50).[1]

Conclusion

Selective COX-2 inhibitors represent a key class of anti-inflammatory and analgesic agents. Their mechanism is centered on the targeted inhibition of the inducible COX-2 enzyme within the arachidonic acid cascade, both at peripheral sites of inflammation and within the central nervous system. The development of new chemical entities in this class, such as a hypothetical "this compound," would follow a rigorous evaluation pipeline, including in vitro selectivity assays and in vivo efficacy models, to characterize their therapeutic potential and safety profile. The ultimate goal remains the effective management of inflammation and pain while minimizing the mechanism-based side effects associated with non-selective COX inhibition.

References

- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 9. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 10. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 11. Cox-2 Inhibitors Linked to CNS Pain Pathways |… | Clinician.com [clinician.com]

- 12. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]

- 13. JCI - COX2 in CNS neural cells mediates mechanical inflammatory pain hypersensitivity in mice [jci.org]

- 14. Constitutive cyclooxygenase-2 is involved in central nociceptive processes in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. zenodo.org [zenodo.org]

- 16. researchgate.net [researchgate.net]

- 17. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

The Therapeutic Potential of Novel Pyrimidine-Based COX-2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase-2 (COX-2) is a well-established therapeutic target for inflammatory diseases and pain management. The development of selective COX-2 inhibitors has been a significant focus of pharmaceutical research, aiming to provide the anti-inflammatory and analgesic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition. This technical guide provides an in-depth overview of a promising class of novel, highly potent, and selective pyrimidine-based COX-2 inhibitors. We will focus on a representative compound from this series, 2-(4-methylsulfonylphenyl)-5-(trifluoromethyl)pyrimidine, to illustrate the therapeutic potential and underlying scientific data. This document will detail its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.

Introduction to Selective COX-2 Inhibition

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by pro-inflammatory cytokines and other inflammatory stimuli.[1] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.

The therapeutic action of traditional NSAIDs stems from their inhibition of both COX-1 and COX-2. However, the inhibition of COX-1 is also responsible for the common gastrointestinal side effects, such as ulcers and bleeding. This understanding led to the development of selective COX-2 inhibitors, designed to target the inflammatory pathway while sparing the protective functions of COX-1.

A Novel Class of Pyrimidine-Based COX-2 Inhibitors

Recent research has identified a series of 2-(4-methylsulfonylphenyl)pyrimidine derivatives as exceptionally potent and selective COX-2 inhibitors.[2] These compounds have demonstrated significant promise in preclinical studies. For the purpose of this guide, we will focus on a representative compound from this series, which we will refer to as Pyrimidine-Based Inhibitor 22 (PBI-22) , based on the designation in a prominent review of the field.[1]

Chemical Structure

The core structure of this class of inhibitors features a central pyrimidine ring with a 4-methylsulfonylphenyl group at the 2-position. This 4-methylsulfonylphenyl moiety is a key pharmacophore for selective COX-2 inhibition.

Quantitative Efficacy and Selectivity

The inhibitory potency and selectivity of PBI-22 against COX-1 and COX-2 have been determined using both purified enzyme (PE) and human whole blood (HWB) assays.[2] The data clearly demonstrates the high potency and remarkable selectivity of this compound for COX-2.

| Compound | Assay Type | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| PBI-22 | HWB | >100,000 | 12.7 | >7874 |

| Rofecoxib (for comparison) | HWB | 10,000 | 292 | 34.2 |

Table 1: In vitro inhibitory activity and selectivity of PBI-22 compared to Rofecoxib. Data extracted from Orjales et al., 2008.[2]

As shown in Table 1, PBI-22 exhibits a COX-2 IC50 in the low nanomolar range in the human whole blood assay, indicating high potency. Crucially, its IC50 for COX-1 is greater than 100,000 nM, leading to a selectivity index of over 7874, which is significantly higher than that of the well-known selective COX-2 inhibitor, rofecoxib.[2] This high degree of selectivity suggests a potentially superior gastrointestinal safety profile.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of pyrimidine-based COX-2 inhibitors.

In Vitro Cyclooxygenase Inhibition Assays

This assay determines the direct inhibitory effect of the compound on the purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Reaction Mixture: The reaction mixture contains Tris-HCl buffer (pH 8.0), EDTA, phenol, and hematin.

-

Incubation: The enzyme is pre-incubated with the test compound (or vehicle control) at room temperature for a specified time.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

-

Measurement: The rate of oxygen consumption is measured using an oxygen electrode.

-

Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.

This ex vivo assay provides a more physiologically relevant measure of COX inhibition in a cellular context.

Methodology:

-

Blood Collection: Fresh human venous blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.

-

Incubation: Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle at 37°C for 1 hour.

-

COX-1 Activity Measurement: To measure COX-1 activity, the blood is allowed to clot for 1 hour at 37°C. The serum is then separated by centrifugation, and the concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured by enzyme immunoassay (EIA).

-

COX-2 Activity Measurement: To induce COX-2, the blood is incubated with lipopolysaccharide (LPS) for 24 hours at 37°C. The plasma is then separated, and the concentration of prostaglandin E2 (PGE2), a major product of COX-2 in this system, is measured by EIA.

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production against the concentration of the test compound.

In Vivo Anti-inflammatory Activity Assay

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Methodology:

-

Animals: Male Wistar rats are used for the study.

-

Compound Administration: The test compound is administered orally at various doses. The control group receives the vehicle.

-

Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan solution is made into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each dose and time point by comparing the increase in paw volume in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

COX-2 Signaling Pathway in Inflammation

The following diagram illustrates the key signaling pathway leading to the production of pro-inflammatory prostaglandins and the point of intervention for COX-2 inhibitors.

Caption: COX-2 signaling pathway in inflammation and the inhibitory action of PBI-22.

Experimental Workflow for In Vitro COX Inhibition Assay

The following diagram outlines the workflow for determining the in vitro inhibitory activity of a test compound.

Caption: Workflow for the in vitro COX enzyme inhibition assay.

Experimental Workflow for In Vivo Anti-inflammatory Assay

The following diagram illustrates the workflow for the carrageenan-induced rat paw edema model.

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Potential Therapeutic Applications

Given their high potency and selectivity for COX-2, pyrimidine-based inhibitors like PBI-22 have the potential for a wide range of therapeutic applications, including:

-

Osteoarthritis and Rheumatoid Arthritis: To manage the chronic pain and inflammation associated with these conditions.

-

Acute Pain: For the treatment of post-operative pain, dental pain, and musculoskeletal pain.

-

Dysmenorrhea: To alleviate menstrual pain.

-

Oncology: There is growing evidence that COX-2 is overexpressed in various cancers and contributes to tumor growth, angiogenesis, and metastasis. Selective COX-2 inhibitors may have a role in cancer prevention and as adjuncts to chemotherapy.

-

Neurodegenerative Diseases: Inflammation is increasingly recognized as a key factor in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The anti-inflammatory effects of selective COX-2 inhibitors could be beneficial in these conditions.

Conclusion

The novel class of 2-(4-methylsulfonylphenyl)pyrimidine derivatives, represented here by PBI-22, demonstrates exceptional potency and selectivity for COX-2 inhibition. The robust preclinical data, obtained through well-defined experimental protocols, highlight the significant therapeutic potential of these compounds for a variety of inflammatory conditions and potentially in other disease areas such as oncology and neurodegeneration. Further clinical development of this class of inhibitors is warranted to fully evaluate their efficacy and safety profile in human patients. This technical guide provides a foundational understanding of the scientific basis for their continued investigation.

References

Methodological & Application

Application Notes and Protocols for the Use of a Selective COX-2 Inhibitor in Animal Models of Inflammation

Disclaimer: The compound "Cox-2-IN-22" is not specifically identified in the public domain scientific literature. Therefore, these application notes and protocols are based on the established use of other selective cyclooxygenase-2 (COX-2) inhibitors in animal models of inflammation. Researchers should adapt these guidelines based on the specific physicochemical and pharmacokinetic properties of their particular compound.

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme that is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli such as cytokines, endotoxins, and growth factors.[1][2][3] This induction leads to the increased synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.[1][2] Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to specifically target COX-2, thereby reducing inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[4][5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a selective COX-2 inhibitor in various animal models of inflammation.

Mechanism of Action

The primary mechanism of action of selective COX-2 inhibitors is the blockade of the COX-2 enzyme's active site. This prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[8][9] By selectively inhibiting COX-2, these compounds reduce the production of prostaglandins at the site of inflammation, leading to anti-inflammatory, analgesic, and antipyretic effects.[8]

Data Presentation

The following tables summarize representative quantitative data for commonly used selective COX-2 inhibitors in animal models. This data should serve as a starting point for dose-range finding studies with a novel compound.

Table 1: In Vitro Potency and Selectivity of Various COX-2 Inhibitors

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Celecoxib | >100.00 | 0.056 | 295 |

| Valdecoxib | 60 | 30 | 2 |

| Etoricoxib | 344 | 272 | 1.26 |

| Lumiracoxib | 400 | 1 | 400 |

| Robenacoxib (Dog) | 129 | 1 | 129 |

| Robenacoxib (Cat) | 32 | 1 | 32 |

Data compiled from publicly available literature.[10][11] IC50 values can vary depending on the assay conditions.

Table 2: Pharmacokinetic Parameters of Celecoxib in Different Species

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Half-life (h) |

| Rat | Oral | 18 | 5.00 ± 2.00 | 450.19 ± 96.23 | 4.25 ± 0.30 |

| Dog | Oral | 100 | - | - | - |

| Dog | Oral | 200 | - | - | - |

Pharmacokinetic parameters can be influenced by factors such as formulation, age, and health status of the animals.[4][12] This table presents example data.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.

Objective: To evaluate the anti-inflammatory effect of a selective COX-2 inhibitor on acute inflammation.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

Selective COX-2 inhibitor

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

1% (w/v) carrageenan solution in sterile saline

-

Pletysmometer

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Fast animals overnight with free access to water.

-

Administer the selective COX-2 inhibitor or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses. A positive control group receiving a known NSAID (e.g., celecoxib) should be included.

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).

-

Calculate the percentage of edema inhibition for each group using the following formula: % Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control * 100

Adjuvant-Induced Arthritis in Rats

This model is used to study chronic inflammation and has immunological features similar to human rheumatoid arthritis.

Objective: To assess the therapeutic efficacy of a selective COX-2 inhibitor on chronic inflammatory arthritis.

Materials:

-

Lewis or Sprague-Dawley rats (180-220 g)

-

Selective COX-2 inhibitor

-

Vehicle

-

Complete Freund's Adjuvant (CFA)

-

Calipers

Procedure:

-

On day 0, induce arthritis by injecting 0.1 mL of CFA into the sub-plantar region of the right hind paw.

-

Monitor the development of arthritis daily by measuring the paw volume and observing clinical signs (erythema, swelling).

-

Initiate treatment with the selective COX-2 inhibitor, vehicle, or a positive control (e.g., celecoxib) on day 10 post-adjuvant injection, when secondary lesions typically appear. Administer the treatment daily for a specified period (e.g., 14-21 days).

-

Measure paw volume and body weight regularly throughout the study.

-

At the end of the study, collect blood for cytokine analysis and paws for histological evaluation of joint inflammation, cartilage destruction, and bone resorption.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is useful for studying the systemic inflammatory response and the effect of anti-inflammatory agents on cytokine production.

Objective: To determine the effect of a selective COX-2 inhibitor on systemic inflammation and pro-inflammatory cytokine release.

Materials:

-

C57BL/6 or BALB/c mice (8-10 weeks old)

-

Selective COX-2 inhibitor

-

Vehicle

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

-

Administer the selective COX-2 inhibitor or vehicle (p.o. or i.p.).

-

One hour later, inject LPS (e.g., 1-5 mg/kg, i.p.) to induce a systemic inflammatory response.

-

At a predetermined time point (e.g., 1.5-2 hours post-LPS for TNF-α; 4-6 hours for IL-6), collect blood via cardiac puncture or from the retro-orbital sinus.

-

Prepare serum or plasma and measure the levels of pro-inflammatory cytokines using ELISA.

Concluding Remarks

The successful application of a novel selective COX-2 inhibitor in animal models of inflammation requires careful consideration of its pharmacological properties and the selection of appropriate experimental models. The protocols and data presented here provide a foundational framework for initiating such studies. It is imperative to conduct dose-response and pharmacokinetic studies to establish the optimal dosing regimen for the specific compound and animal model being utilized. Furthermore, adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.

References

- 1. Expression of COX −1 and −2 in a Clinical Model of Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combing COX-2 selectivity and tissue selectivity: a new generation of NSAIDs? - Veterinary Practice [veterinary-practice.com]

- 4. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats [frontiersin.org]

- 5. Pathophysiology of cyclooxygenase inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies of Novel COX-2 Inhibitors

A General Framework for the Preclinical Evaluation of Compounds such as Cox-2-IN-22

Disclaimer: As there is no publicly available data on "this compound," the following application notes and protocols provide a general framework for the in vivo evaluation of novel selective cyclooxygenase-2 (COX-2) inhibitors. Researchers should perform initial dose-ranging and toxicity studies to establish a safe and effective dose for any new chemical entity.

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and plays a crucial role in the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[1] Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to specifically target COX-2, thereby reducing inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[2] The development and in vivo testing of new COX-2 inhibitors are essential for identifying promising therapeutic candidates.

This document outlines standard protocols for evaluating the in vivo efficacy and pharmacokinetic profile of a novel COX-2 inhibitor using established mouse models of inflammation.

Data Presentation: Summary of Preclinical In Vivo Evaluation

The following table provides a template for summarizing quantitative data from the described experimental protocols. This structured format allows for easy comparison of results across different models and dose levels.

| Parameter | Carrageenan-Induced Paw Edema Model | LPS-Induced Systemic Inflammation Model | Pharmacokinetic Study |

| Animal Model | Species: Mouse (e.g., C57BL/6) Sex: Male/Female Weight: 20-25 g | Species: Mouse (e.g., BALB/c) Sex: Male/Female Weight: 20-25 g | Species: Mouse or Rat Sex: Male Weight: 20-25 g (mouse), 200-250 g (rat) |

| Test Compound | This compound | This compound | This compound |

| Vehicle Control | e.g., 0.5% CMC-Na in sterile water | e.g., Sterile Saline | e.g., 0.5% CMC-Na in sterile water |

| Positive Control | e.g., Celecoxib (10-30 mg/kg) | e.g., Dexamethasone (1-5 mg/kg) | N/A |

| Administration Route | Oral gavage (p.o.) or Intraperitoneal (i.p.) | Oral gavage (p.o.) or Intraperitoneal (i.p.) | Oral gavage (p.o.) or Intravenous (i.v.) |

| Dosage Range | 1, 3, 10, 30 mg/kg (example range) | 1, 3, 10, 30 mg/kg (example range) | 10 mg/kg (example single dose) |

| Treatment Schedule | Single dose, 60 minutes prior to carrageenan injection | Single dose, 2 hours prior to LPS injection | Single dose |

| Key Readouts | - Paw volume (mL) at 1, 2, 3, 4, 5 hours - % Inhibition of edema | - Plasma cytokine levels (e.g., TNF-α, IL-6, IL-1β) (pg/mL) - MPO activity in lung tissue | - Cmax (ng/mL) - Tmax (h) - AUC (ng·h/mL)[3] - Half-life (t½) (h)[3] |

| Example Data Points | Dose (mg/kg): 10 Max % Inhibition: 55% at 4h | Dose (mg/kg): 10 TNF-α reduction: 60% IL-6 reduction: 50% | Dose (mg/kg): 10 (p.o.) Cmax: 500 ng/mL Tmax: 2 h AUC: 2500 ng·h/mL t½: 4.5 h |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the COX-2 inflammatory pathway and a general experimental workflow for the in vivo evaluation of a novel COX-2 inhibitor.

Caption: The COX-2 signaling pathway in inflammation.

Caption: General experimental workflow for in vivo evaluation.

Experimental Protocols

Protocol 1: Preparation of Dosing Solutions

This protocol describes the preparation of a test compound for oral administration. A suspension is common for poorly soluble compounds.

Materials:

-

This compound (or novel COX-2 inhibitor)

-

Vehicle: Carboxymethylcellulose sodium (CMC-Na), 0.5% (w/v) in sterile water

-

Mortar and pestle

-

Weighing scale

-

Stir plate and magnetic stir bar

-

Sterile tubes

Procedure:

-

Calculate the required amount of the test compound based on the desired concentration and final volume.

-

Weigh the precise amount of the compound.

-

Add a small amount of the 0.5% CMC-Na vehicle to the compound in a mortar and grind to a fine paste.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

-

For a larger volume, use a magnetic stir plate to keep the suspension mixed.

-

Prepare fresh on the day of the experiment. Keep the suspension stirring during the dosing procedure to prevent settling.

Protocol 2: Administration by Oral Gavage in Mice

Oral gavage is a standard method for precise oral dosing in rodents.[4][5][6]

Materials:

-

Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch for adult mice) with a ball tip.[7]

-

1 mL syringe

-

Prepared dosing solution

Procedure:

-

Animal Restraint: Firmly restrain the mouse by scruffing the skin on its neck and back to immobilize the head and prevent movement.[6]

-

Measure Insertion Depth: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.[4]

-

Tube Insertion: Hold the mouse in a vertical position. Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth.[8]

-

Advancement: The needle should slide easily down the esophagus. The mouse will typically swallow as the tube is advanced. If resistance is met, withdraw and re-attempt. Do not force the needle , as this can cause perforation of the esophagus or trachea.[4]

-

Administer Dose: Once the needle is in place (up to the pre-measured mark), slowly depress the syringe plunger to administer the solution.

-

Withdrawal: After administration, gently and slowly remove the needle in a single smooth motion.

-

Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes.[5] The maximum recommended volume is typically 10 mL/kg.[7]

Protocol 3: Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model of acute inflammation to assess the activity of anti-inflammatory drugs.[9][10]

Materials:

-

Male/Female mice (e.g., C57BL/6, 20-25g)

-

1% (w/v) lambda-Carrageenan solution in sterile saline

-

Pleasthesmometer or digital calipers

-

Test compound, vehicle, and positive control (e.g., Celecoxib)

Procedure:

-

Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Grouping: Randomly divide mice into groups (n=6-8 per group): Vehicle control, Positive Control, and Test Compound (multiple dose levels).

-